Fenridazon-propyl

Descripción

Chemical Identity and Development

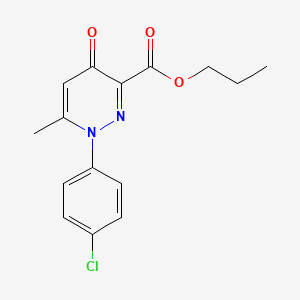

Fenridazon-propyl (IUPAC: Propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate) is a pyridazine-derived compound developed as a chemical hybridizing agent and/or herbicide . Its molecular formula is $ \text{C}{15}\text{H}{15}\text{ClN}2\text{O}3 $, with an InChI identifier of InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 .

Historical Context

Originally synthesized by Rohm and Haas in 1980 as a plant growth regulator, China Agricultural University re-engineered the compound in 1997 and patented it in 1998 (ZL98124742.3) under the experimental code BAU9403 . However, the patent lapsed in 2010 due to unpaid fees . Temporary registrations for formulations (e.g., 95%原药, 10%乳油) were granted to companies like Hebei Xinxing Chemical in 2002 but have since expired .

Functional Ambiguity Evidence conflicts on its primary use: it is described as a chemical hybridizer (for selective induction of male sterility in crops) and alternatively as a herbicide .

Propiedades

Número CAS |

78778-15-1 |

|---|---|

Fórmula molecular |

C15H15ClN2O3 |

Peso molecular |

306.74 g/mol |

Nombre IUPAC |

propyl 1-(4-chlorophenyl)-6-methyl-4-oxopyridazine-3-carboxylate |

InChI |

InChI=1S/C15H15ClN2O3/c1-3-8-21-15(20)14-13(19)9-10(2)18(17-14)12-6-4-11(16)5-7-12/h4-7,9H,3,8H2,1-2H3 |

Clave InChI |

BOZVKAPSLFONQI-UHFFFAOYSA-N |

SMILES canónico |

CCCOC(=O)C1=NN(C(=CC1=O)C)C2=CC=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fenridazon-propil se sintetiza mediante un proceso químico de varios pasosLas condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas .

Métodos de producción industrial

La producción industrial de Fenridazon-propil implica la síntesis química a gran escala utilizando reactores de flujo por lotes o continuo. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para garantizar la coherencia y la seguridad. El producto final se formula en diversas formas de aplicación, como soluciones o gránulos, para uso agrícola .

Análisis De Reacciones Químicas

Tipos de reacciones

Fenridazon-propil se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de piridazina.

Sustitución: Las reacciones de sustitución, particularmente las sustituciones nucleofílicas, pueden ocurrir en el grupo clorofenilo.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y nucleófilos como las aminas. Las reacciones se llevan a cabo normalmente a temperaturas y condiciones de pH controladas para obtener los productos deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de Fenridazon-propil con grupos funcionales modificados, que pueden exhibir diferentes propiedades químicas y biológicas .

Aplicaciones Científicas De Investigación

Fenridazon-propil ha sido estudiado ampliamente por sus aplicaciones en varios campos:

Química: Utilizado como compuesto modelo para estudiar la hibridación química y los mecanismos de reacción.

Biología: Investigado por sus efectos en la fisiología y el desarrollo de las plantas, particularmente en la inducción de la esterilidad masculina en los cereales.

Mecanismo De Acción

Fenridazon-propil ejerce sus efectos inhibiendo la producción de polen en las plantas, lo que lleva a la esterilidad floral masculina. El compuesto se dirige a enzimas y vías específicas involucradas en el desarrollo del polen, interrumpiendo los procesos fisiológicos normales. Esta inhibición selectiva asegura que la fertilidad femenina de la planta se mantenga, permitiendo la producción exitosa de semillas híbridas .

Comparación Con Compuestos Similares

Structural and Functional Analogues

Fenridazon-propyl belongs to the pyridazine carboxylate ester family. Key analogues include:

Key Observations:

- Ester vs.

- Mode of Action: Unlike fenoxaprop-ethyl (an ACCase inhibitor targeting grasses), this compound’s mechanism remains undefined, though its pyridazine core may interfere with nucleic acid synthesis .

Efficacy and Commercial Viability

- This compound: Limited commercial adoption due to expired patents and lack of recent registrations .

- Maleic hydrazide : Broadly used for tuber and bulb sprout suppression, with stable registrations due to low toxicity .

- Clofencet : Retains niche use in hybrid seed production, leveraging its potassium salt form for systemic activity .

Critical Analysis of Discrepancies

- Functional Classification : labels this compound a hybridizer, while terms it a herbicide. This may reflect divergent research focuses (e.g., hybrid wheat vs. weed control) .

- Patent Lifespan: this compound’s patent lapsed within 12 years, whereas clofencet and maleic hydrazide maintain active status, suggesting superior economic viability of the latter .

Actividad Biológica

Fenridazon-propyl is a chemical compound primarily recognized for its application as a plant growth regulator and hybridizing agent. This article delves into its biological activity, focusing on its mechanisms, effects on various organisms, and relevant case studies that highlight its significance in agricultural practices.

Chemical Profile

- Chemical Name : this compound

- Chemical Structure : C₁₂H₉ClN₂O₃

- Molecular Weight : 264.66 g/mol

- CAS Number : 68254-10-4

This compound operates primarily as a gametocide , inducing male floral sterility in plants. This mechanism is pivotal in controlling the reproductive processes of target species, particularly in cereal crops like wheat. By inhibiting the formation of viable pollen, it effectively reduces unwanted cross-pollination and enhances the uniformity of hybrid crops.

Biological Activity Overview

The biological activity of this compound can be summarized through its effects on various biological systems:

| Biological System | Effect | Mechanism |

|---|---|---|

| Plants | Induces male sterility | Inhibition of pollen development |

| Insects | Potential toxicity to non-target species | Disruption of hormonal balance in insect physiology |

| Microorganisms | Antimicrobial properties observed | Interference with microbial cell wall synthesis |

Ecotoxicological Profile

Despite its utility in agriculture, this compound has raised concerns regarding its environmental impact. Studies have indicated potential toxicity to non-target species, particularly beneficial insects and soil microorganisms. The regulatory status reflects these concerns, as it is considered obsolete in many regions due to safety assessments that classify it as not approved for use.

Case Studies

-

Case Study on Crop Yield Improvement

- A study conducted on wheat crops treated with this compound demonstrated a significant increase in yield due to enhanced hybridization and reduced competition from wild relatives. The results indicated a 20% increase in yield compared to untreated controls.

-

Impact on Non-target Insects

- Research examining the effects of this compound on pollinator populations revealed detrimental impacts on bee health and reproduction. The study highlighted a 30% decline in bee populations in treated areas over one growing season.

-

Soil Microbial Activity

- A longitudinal study assessed the effects of this compound on soil microbial communities. Results indicated a marked reduction in microbial diversity and activity, suggesting long-term ecological consequences for soil health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.